6-Bromomethyl-2-phenylbenzoxazole
Description
Properties
Molecular Formula |
C14H10BrNO |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
6-(bromomethyl)-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H10BrNO/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
PHTPBESCCSTRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-BMPB are compared below with key analogs, focusing on substituent effects, reactivity, and applications.
Structural Analogues
Reactivity and Functional Group Analysis
- Bromomethyl vs. Bromo : The bromomethyl group in 6-BMPB enhances reactivity compared to simple bromo-substituted analogs (e.g., 6-Bromo-2-phenylbenzoxazole). It participates in nucleophilic substitutions (e.g., Suzuki couplings) or acts as an alkylating agent, whereas bromo substituents require harsher conditions for functionalization .
- Phenyl vs.
Stability and Challenges
- Thermal Stability : Bromomethyl derivatives like 6-BMPB are less thermally stable than their bromo counterparts, requiring careful handling during synthesis .
- Synthetic Complexity : Introducing the bromomethyl group demands precise control to avoid side reactions, unlike the straightforward synthesis of 6-bromo-2-phenylbenzoxazole .
Research Findings and Data Gaps
- Antibacterial Activity : While benzimidazoles (e.g., 5-Bromo-2-phenylbenzimidazole) show documented antibacterial effects, similar data for 6-BMPB remains sparse, highlighting a research gap .
- Catalytic Applications : 6-BMPB has been employed in palladium-catalyzed couplings, but direct comparisons with methyl or ethyl-substituted analogs (e.g., 5-Bromo-2-ethylbenzo[d]oxazole) are lacking .
Preparation Methods
Reaction Overview
This method involves electrophilic substitution to introduce the bromomethyl group at position 6 of preformed 2-phenylbenzoxazole. The electron-withdrawing phenyl group at position 2 deactivates the aromatic ring, necessitating strong electrophilic agents and Lewis acid catalysts.
Procedure:
-
Substrate Preparation : 2-Phenylbenzoxazole is synthesized via cyclization of o-aminophenol with benzoyl chloride under acidic conditions.
-
Bromomethylation : The substrate is treated with bromomethyl methyl ether (BMME) or dibromomethane (CH₂Br₂) in the presence of AlCl₃ or FeCl₃ as a Lewis catalyst.
-
Workup : The crude product is purified via column chromatography (hexane/ethyl acetate).
Key Findings:
Challenges:
-
Low yields due to steric hindrance and byproduct formation.
-
Requires stringent temperature control (0–5°C) to minimize decomposition.
Ring Construction from 6-Bromomethyl-o-Aminophenol and Benzoyl Chloride
Reaction Overview
This method builds the benzoxazole ring from a bromomethyl-substituted o-aminophenol precursor, ensuring precise placement of substituents.
Procedure:
-
Synthesis of 6-Bromomethyl-o-Aminophenol :
-
Cyclization : Reacting 6-bromomethyl-o-aminophenol with benzoyl chloride in pyridine at 80°C for 4 h.
-
Purification : Recrystallization from ethanol.
Key Findings:
Advantages:
-
High regioselectivity and purity.
-
Avoids post-synthetic modifications.
Bromination of 6-Methyl-2-phenylbenzoxazole
Reaction Overview
Radical bromination of the methyl group in 6-methyl-2-phenylbenzoxazole offers a straightforward route to the target compound.
Procedure:
Key Findings:
-
Yield : 55–62%.
-
Optimization : Excess NBS (2.0 equiv) increases yield to 70% but risks di-bromination.
-
¹H NMR (400 MHz, CDCl₃): δ 2.51 (s, 3H, CH₃) → replaced by δ 4.58 (s, 2H, CH₂Br) post-bromination.
Limitations:
-
Requires strict anhydrous conditions.
-
Di-bromination byproducts complicate purification.
Suzuki Coupling with Pre-brominated Intermediates
Reaction Overview
Metal-catalyzed cross-coupling installs the phenyl group onto a bromomethyl-substituted benzoxazole core.
Procedure:
Key Findings:
Challenges:
-
High catalyst loading (5 mol%) required.
-
Sensitivity to oxygen and moisture.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Direct Bromomethylation | 35–45 | 85–90 | Minimal synthetic steps | Low regioselectivity |
| Ring Construction | 60–68 | 95–98 | High regioselectivity | Multi-step precursor synthesis |
| Post-Bromination | 55–62 | 88–92 | Scalability | Di-bromination side reactions |
| Suzuki Coupling | 50–58 | 90–93 | Modular phenyl introduction | High catalyst cost |
Q & A
Q. What are the common synthetic routes for 6-Bromomethyl-2-phenylbenzoxazole, and how are intermediates characterized?
The synthesis typically involves bromination of 2-phenylbenzoxazole derivatives. For example, analogous bromomethyl-substituted heterocycles are synthesized via nucleophilic substitution or alkylation reactions using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Key intermediates are purified via column chromatography and characterized using -NMR, -NMR, IR spectroscopy, and mass spectrometry. Melting points and elemental analysis are used to confirm purity .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- -NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and bromomethyl groups (δ ~4.5 ppm for CHBr).
- IR Spectroscopy : Detects C-Br stretching vibrations (~550–600 cm) and benzoxazole C=N/C-O bands (~1600–1650 cm).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, while fragmentation patterns validate the benzoxazole core .
Q. How are reaction conditions optimized for introducing bromomethyl groups into benzoxazole scaffolds?
Solvent polarity and temperature are critical. Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic bromination efficiency. Microwave-assisted synthesis (e.g., 130°C for 45 minutes) reduces reaction time and improves yields compared to conventional heating .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility Checks : Replicate experiments across multiple cell lines (e.g., SKBR-3, HepG2) .
- Purity Validation : Use HPLC or GC-MS to ensure >95% purity.
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate functional group contributions .
Q. What methodologies are used to evaluate the pharmacokinetic properties of this compound in preclinical studies?
- In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) assess metabolic half-life.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantify unbound drug fractions.
- Caco-2 Permeability : Models intestinal absorption potential .
Q. How can computational chemistry aid in designing derivatives of this compound with enhanced target affinity?
- Molecular Docking : Predict binding modes to targets like HIV-1 protease or cancer-related kinases using software (e.g., AutoDock Vina).
- QSAR Models : Corrogate electronic (e.g., Hammett σ values) and steric descriptors with bioactivity data to prioritize synthetic targets .
Q. What strategies improve yield in cross-coupling reactions involving this compound?
- Catalyst Optimization : Pd(PPh) or PdCl(dppf) enhance Suzuki-Miyaura couplings with aryl boronic acids.
- Solvent Systems : Toluene/water biphasic mixtures improve phase separation and reduce side reactions .
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data for bromomethyl-substituted benzoxazoles?
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in -NMR spectra.
- X-ray Crystallography : Unambiguously confirm bond angles and substituent positions (e.g., dihedral angles between benzoxazole and phenyl rings) .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
